molecular formula C13H9NOS B095762 2-Naphthoylmethyl thiocyanate CAS No. 19339-62-9

2-Naphthoylmethyl thiocyanate

Cat. No. B095762
CAS RN: 19339-62-9
M. Wt: 227.28 g/mol
InChI Key: FGMSBOSKVIWYEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyl-containing heterocycles is a topic of interest in several papers. For instance, one-pot synthesis methods have been developed for 2-R-naphtho[2,3-b]thiophene-4,9-diones, which involve the transformation of 2-(R-ethynyl)-1,4-naphthoquinones with Na2S2O3, leading to C-H sulfuration and subsequent cyclization processes . Similarly, photocyclization techniques have been employed to synthesize various methylated benzo[b]naphtho[2,1-d]thiophenes, indicating the versatility of photochemical methods in constructing complex naphthyl-based structures . These methods could potentially be adapted or provide insights into the synthesis of 2-Naphthoylmethyl thiocyanate.

Molecular Structure Analysis

The molecular structures of naphthyl-containing heterocycles are characterized by their polycyclic nature, which often includes fused thiophene rings. For example, the synthesis of naphtho[2,3-g]thiopheno[3,2-e]benzo[b]thiophene introduces a new aromatic heterocyclic system . The structural complexity of these molecules is further exemplified by the synthesis of fused hetero-pentacyclic compounds, such as naphtho[2,3-b]thieno[2,3-d] benzothiepins . These studies highlight the intricate nature of naphthyl-based heterocycles, which is relevant for understanding the molecular structure of 2-Naphthoylmethyl thiocyanate.

Chemical Reactions Analysis

The reactivity of naphthyl-containing heterocycles is diverse, as demonstrated by the generation and reactions of 2,3-dihydro-2,3-bis-(methylene)thiophenes, which can polymerize or undergo trapping reactions with various reagents . Additionally, the synthesis of novel polycyclic heterocyclic ring systems via photocyclization showcases the potential for complex transformations involving naphthyl-based compounds . These reactions provide a foundation for understanding the chemical behavior of 2-Naphthoylmethyl thiocyanate.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyl-containing heterocycles are often elucidated using spectroscopic techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis . These methods are crucial for confirming the structure and purity of synthesized compounds. The pharmacological activities of some naphthyl-based compounds have also been investigated, revealing their potential as anti-inflammatory agents . Such studies are indicative of the importance of thoroughly characterizing the properties of compounds like 2-Naphthoylmethyl thiocyanate for potential applications.

Scientific Research Applications

  • Field : Organic & Biomolecular Chemistry

    • Application : Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
    • Methods : Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
    • Results : This method has broad application prospects .
  • Field : Photochemical and Electrochemical Research

    • Application : The synthetic and mechanistic characteristics of organic photo- and electrochemically accelerated C–SCN bond formation thiocyanation reactions .
    • Methods : The study focuses on photochemical and electrochemical methods to accelerate C-SCN bond formation in thiocyanation reactions .
    • Results : This represents major advances in this novel green and sustainable research field .

Safety And Hazards

Safety data sheets indicate that thiocyanate compounds, which would include 2-Naphthoylmethyl thiocyanate, should not be used for food, drug, pesticide, or biocidal product use . Contact with acids liberates very toxic gas . In case of skin or eye contact, immediate medical attention is advised .

Future Directions

Thiocyanate in industrial wastewater is an urgent problem to be solved . Future research aims to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale . Additionally, photocatalytic and electrocatalytic approaches using light and electrical energy as direct energy sources are being developed for thiocyanation reactions .

properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMSBOSKVIWYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172937
Record name Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthoylmethyl thiocyanate

CAS RN

19339-62-9
Record name 2-Naphthoylmethyl thiocyanate
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Record name 2-Naphthoylmethyl thiocyanate
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Record name Thiocyanic acid, 2-(2-naphthalenenyl)2-oxoethyl ester (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHOYLMETHYL THIOCYANATE
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Record name 2-NAPHTHOYLMETHYL THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Kern, K Hummel - Die Makromolekulare Chemie …, 1993 - Wiley Online Library
… 2-indanyl thiocyanate (1 c), a-phenylphenacyl thiocyanate (1 a), 2-naphthoylmethyl thiocyanate (1 e) and 3-phenanthrylcarbonylmethyl thiocyanate (1 f). 1 ,CPolybutadiene samples …
Number of citations: 5 onlinelibrary.wiley.com
W Kern, K Hummel, D Koller… - … Chemistry and Physics, 1993 - Wiley Online Library
… The x values of 2-naphthoylmethyl thiocyanate ( … ~ ~ ~ , A calculation shows that a 16 pm thick polystyrene layer containing 10 mmol 2-naphthoylmethyl thiocyanate/100 g reduces the …
Number of citations: 3 onlinelibrary.wiley.com

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